![molecular formula C22H16N6OS B2806326 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 894064-47-2](/img/structure/B2806326.png)

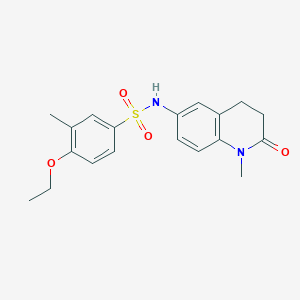

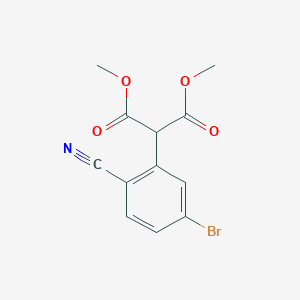

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It is used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.32 and a boiling point of 200-201 . The compound is a solid at ambient temperature .Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazole-containing hybrids, such as the mentioned compound, have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. The antibacterial potential of 1,2,4-triazole and 1,2,3-triazole-containing hybrids has been highlighted in their action against Staphylococcus aureus, showcasing dual or multiple mechanisms of action that make them potent inhibitors of key bacterial enzymes and processes (Li & Zhang, 2021).

Pharmacological Significance

The pharmacological significance of 1,2,4-triazole-containing scaffolds is underlined by their presence in a myriad of pharmaceuticals that demonstrate activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral. Recent research has identified new synthesis strategies for these compounds, making them highly relevant for drug discovery (Ohloblina, 2022).

Synthesis and Chemical Properties

The synthesis of triazole derivatives has been explored through various routes, including the copper-catalyzed azide-alkyne cycloaddition, which is a pivotal method for generating 1,4-disubstituted 1,2,3-triazoles. These methods offer a pathway to developing biologically active molecules with potential applications in medicinal chemistry (Kaushik et al., 2019).

Potential in Drug Development

Triazole analogues are extensively studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities. The versatility of the triazole ring allows for the development of novel therapeutic agents targeting a range of diseases (Kumar, Khokra, & Yadav, 2021).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Cell division proteins ZipA . These proteins play a crucial role in bacterial cell division, making them a potential target for antibacterial agents .

Mode of Action

The interaction could potentially inhibit the function of these proteins, thereby affecting bacterial cell division .

Biochemical Pathways

The compound’s interaction with the Cell division proteins ZipA affects the bacterial cell division process . This can lead to the inhibition of bacterial growth, providing a potential mechanism for its antibacterial activity .

Pharmacokinetics

It is known that the compound has been used as anxiolytic or antiepileptic agents as well as sedative-hypnotic and skeletal muscle relaxant agents . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of the compound’s action is the potential inhibition of bacterial growth due to its interaction with the Cell division proteins ZipA . This makes it a potential candidate for the development of new antibacterial agents .

Propiedades

IUPAC Name |

4-methyl-2-phenyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6OS/c1-14-20(30-22(24-14)15-6-3-2-4-7-15)21(29)25-17-9-5-8-16(12-17)18-10-11-19-26-23-13-28(19)27-18/h2-13H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYRWRVFCSGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2806263.png)

amine](/img/structure/B2806265.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-methoxycyclohexyl)acetic acid](/img/structure/B2806266.png)